

1-Phenylcyclopentane-1-carbonyl chloride chemical structure and analysis

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Compound of Interest

Compound Name: *1-Phenylcyclopentane-1-carbonyl chloride*

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An In-depth Technical Guide to 1-Phenylcyclopentane-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **1-Phenylcyclopentane-1-carbonyl chloride**, a key intermediate in the synthesis of various organic compounds.

Chemical Structure and Properties

1-Phenylcyclopentane-1-carbonyl chloride is a reactive acyl chloride featuring a cyclopentane ring substituted with both a phenyl group and a carbonyl chloride group at the same carbon atom.

Chemical Identifiers:

- IUPAC Name: **1-phenylcyclopentane-1-carbonyl chloride**
- CAS Number: 17380-62-0
- Molecular Formula: $C_{12}H_{13}ClO$

- SMILES: C1CCC(C1)(C(=O)Cl)C2=CC=CC=C2
- InChI: InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

The key physical and chemical properties of **1-Phenylcyclopentane-1-carbonyl chloride** are summarized in the table below.

Property	Value	Reference
Molecular Weight	208.68 g/mol	[1][2]
Boiling Point	149-150 °C at 2.92 kPa	[3]
Appearance	Liquid (at standard conditions)	[3]
Solubility	Reacts with water and other protic solvents. Soluble in aprotic organic solvents.	

Synthesis

The synthesis of **1-Phenylcyclopentane-1-carbonyl chloride** is typically achieved through a two-step process starting from phenylacetonitrile and 1,4-dibromobutane. The overall synthetic pathway is illustrated in the diagram below.

Caption: Synthetic pathway for **1-Phenylcyclopentane-1-carbonyl chloride**.

The initial step involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of a base to form the cyclopentane ring, yielding 1-phenylcyclopentane-1-carbonitrile. [3] This nitrile is then subjected to acidic hydrolysis to produce 1-phenylcyclopentane-1-carboxylic acid. Finally, the carboxylic acid is converted to the target acyl chloride using a suitable chlorinating agent such as thionyl chloride (SOCl_2), phosphorus trichloride (PCl_3), or phosphorus pentachloride (PCl_5). [3]

Chemical Reactivity and Analysis

As a typical acyl chloride, **1-Phenylcyclopentane-1-carbonyl chloride** is a reactive compound that readily undergoes nucleophilic acyl substitution reactions. It is susceptible to hydrolysis,

reacting with water to form the corresponding carboxylic acid. This reactivity necessitates handling and storage under anhydrous conditions.

Spectroscopic Analysis

While specific experimental spectra for **1-Phenylcyclopentane-1-carbonyl chloride** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data for analogous compounds.

Spectroscopic Technique	Predicted Data
^1H NMR	Aromatic protons (phenyl group): $\sim 7.2\text{--}7.5$ ppm (multiplet, 5H). Cyclopentane protons: $\sim 1.8\text{--}2.5$ ppm (multiplets, 8H).
^{13}C NMR	Carbonyl carbon: $\sim 170\text{--}175$ ppm. Quaternary carbon (C-Ph and C-COCl): $\sim 60\text{--}70$ ppm. Phenyl carbons: $\sim 125\text{--}140$ ppm. Cyclopentane carbons: $\sim 25\text{--}40$ ppm.
Infrared (IR) Spectroscopy	Strong C=O stretch: $\sim 1780\text{--}1820\text{ cm}^{-1}$. C-Cl stretch: $\sim 650\text{--}850\text{ cm}^{-1}$. Aromatic C-H stretch: $>3000\text{ cm}^{-1}$. Aliphatic C-H stretch: $<3000\text{ cm}^{-1}$.

Chromatographic Analysis

Due to its high reactivity, direct analysis of **1-Phenylcyclopentane-1-carbonyl chloride** by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. Derivatization is often employed to convert the acyl chloride into a more stable derivative prior to analysis.

A common approach for GC-MS analysis involves derivatization with an alcohol, such as methanol or ethanol, to form the corresponding stable ester, which can then be readily analyzed. For HPLC analysis, derivatization with a UV-active amine or alcohol can be utilized to enhance detection.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **1-Phenylcyclopentane-1-carbonyl chloride**. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of 1-Phenylcyclopentane-1-carboxylic acid

This protocol is adapted from the known synthesis of the precursor carboxylic acid.

- Cyclization: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phenylacetonitrile and 1,4-dibromobutane in a suitable solvent (e.g., toluene).
- Add a strong base, such as powdered sodium hydroxide or potassium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
- After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.
- Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate it under reduced pressure to obtain crude 1-phenylcyclopentane-1-carbonitrile.
- Hydrolysis: To the crude nitrile, add a strong acid such as concentrated sulfuric acid or hydrochloric acid.
- Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC or GC).
- Cool the mixture and pour it onto ice.
- Collect the precipitated 1-phenylcyclopentane-1-carboxylic acid by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent may be necessary for purification.

Synthesis of 1-Phenylcyclopentane-1-carbonyl chloride

This is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Caption: Experimental workflow for the synthesis of **1-Phenylcyclopentane-1-carbonyl chloride**.

- Place 1-phenylcyclopentane-1-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
- Carefully add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. A few drops of dimethylformamide (DMF) can be added as a catalyst.
- Heat the mixture gently under reflux. The reaction is complete when the evolution of gases ceases.
- Remove the excess thionyl chloride by distillation, preferably under reduced pressure.
- Purify the resulting **1-Phenylcyclopentane-1-carbonyl chloride** by vacuum distillation.

GC-MS Analysis (via Derivatization)

This is a general protocol for the analysis of an acyl chloride by GC-MS after derivatization to its methyl ester.

- Derivatization: In a clean, dry vial, dissolve a known amount of the sample containing **1-Phenylcyclopentane-1-carbonyl chloride** in an anhydrous aprotic solvent (e.g., dichloromethane).
- Add an excess of anhydrous methanol and a small amount of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl produced.
- Allow the reaction to proceed at room temperature for approximately 30 minutes.
- GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
 - GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
 - Oven Program: A suitable temperature program to separate the methyl ester from other components. For example, start at 80°C, ramp to 250°C.

- MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400). The identity of the methyl 1-phenylcyclopentane-1-carboxylate can be confirmed by its mass spectrum.

Safety and Handling

1-Phenylcyclopentane-1-carbonyl chloride is a reactive and corrosive compound. It is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with moisture to release corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

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